Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester
Description
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester (CAS: 1353987-37-7) is a carbamic acid benzyl ester derivative featuring a pyrrolidine ring substituted with a 2-hydroxyethyl group at the 1-position and an ethyl-carbamate group at the 3-methyl position (). Its molecular weight is 292.38 g/mol, and its stereochemistry (e.g., R- or S-enantiomers) can influence biological activity, as seen in related compounds like its enantiomer (CAS: 122021-01-6) . This compound is primarily utilized in research settings for investigating cholinesterase inhibition, neuromuscular activity, or as a synthetic intermediate in medicinal chemistry .
Properties
IUPAC Name |
benzyl N-ethyl-N-[[1-(2-hydroxyethyl)pyrrolidin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-2-19(13-16-8-9-18(12-16)10-11-20)17(21)22-14-15-6-4-3-5-7-15/h3-7,16,20H,2,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOBPMMLGDSXKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester typically involves multiple steps, starting with the formation of the pyrrolidine ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The hydroxyethyl group is then introduced via nucleophilic substitution or addition reactions. Finally, the benzyl ester moiety is attached using esterification reactions, often employing benzyl alcohol and a suitable acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester moiety can be reduced to the corresponding alcohol.
Substitution: The benzyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields aldehydes or ketones, while reduction of the ester group produces alcohols .
Scientific Research Applications
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the pyrrolidine ring may interact with receptors or enzymes. These interactions can modulate biological pathways and exert various effects .
Comparison with Similar Compounds
Key Structural Modifications in Analogues
The compound’s activity is highly sensitive to substituents on the carbamate group, the pyrrolidine/piperidine ring, and side-chain functional groups. Below is a comparative analysis of structurally related compounds (–11):
Pharmacological Activity Trends
- Carbamate Substituents : Methyl and benzyl carbamates exhibit stronger physostigmine-like activity (cholinesterase inhibition) compared to ethyl or phenyl derivatives (). The target compound’s ethyl group likely contributes to reduced potency .
- Side-Chain Functional Groups: Hydroxyethyl (target compound): Enhances solubility but may reduce CNS penetration due to polarity . Aminoethyl (): Increases basicity and receptor affinity but raises toxicity concerns . Chloroacetyl (): Introduces electrophilicity, enabling covalent modifications of biological targets .
- Ring Systems : Piperidine analogues (6-membered ring) may exhibit distinct binding kinetics compared to pyrrolidine (5-membered) derivatives due to conformational flexibility .
Cholinesterase Inhibition
The target compound’s ethyl carbamate group correlates with weaker inhibition of acetylcholinesterase compared to dimethylcarbamic esters, which show activity comparable to physostigmine (). However, its hydroxyethyl side chain may improve bioavailability in peripheral tissues .
Stereochemical Influence
Enantiomers like (R)-Benzyl ethyl(1-(2-hydroxyethyl)pyrrolidin-3-yl)carbamate (CAS: 122021-01-6) demonstrate the importance of chirality in biological activity, though specific data for the target compound’s enantiomers remain understudied .
Biological Activity
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- IUPAC Name : Ethyl N-[1-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate
- Molecular Formula : C17H26N2O3
- CAS Number : 1353962-33-0
- Molecular Weight : 302.40 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the pyrrolidine ring may engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects such as:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific kinases, which are critical in various signaling pathways.
- Antiparasitic Activity : Preliminary studies indicate that derivatives of this compound may exhibit antiplasmodial activity against malaria parasites, specifically targeting kinases involved in the parasite's life cycle .
In Vitro Studies
- Kinase Inhibition : this compound was evaluated for its inhibitory effects on various kinases. In vitro assays demonstrated that modifications in the pyrrolidine structure significantly affected the compound's potency against specific kinase targets .
- Antiparasitic Activity : A study highlighted the compound's ability to inhibit PfGSK3 and PfPK6 kinases, which play essential roles in the malaria parasite's development. The IC50 values for these interactions were determined through a series of dose-response assays, showing promising results for further optimization .
Case Studies
A notable case study involved a series of analogs derived from this compound that were tested for their antimalarial properties. The study found that certain modifications to the pyrrolidine ring enhanced the compounds' efficacy against malaria parasites while maintaining low toxicity levels in human cell lines .
Table 1: Biological Activity Overview
| Activity Type | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Kinase Inhibition | PfGSK3 | 552 ± 37 | |
| Kinase Inhibition | PfPK6 | 181 ± 4 | |
| Antiparasitic | Plasmodium falciparum | Varies |
Table 2: Structural Modifications and Their Effects
| Compound Variant | Modification | Effect on Activity |
|---|---|---|
| Original Compound | None | Baseline activity |
| Variant A | Pyrrolidine opened | Reduced activity |
| Variant B | Substituted with piperazine | Retained activity on PfPK6 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
